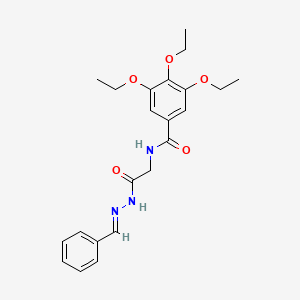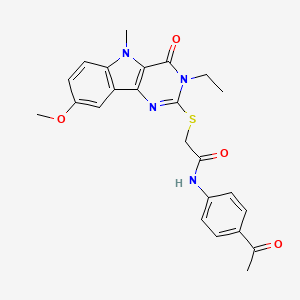
N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(2-phenylethyl)urea, also known as BPIU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BPIU is a urea derivative that has been synthesized through a multi-step process involving the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ureas and thioureas have been synthesized and evaluated for their antimicrobial properties. N-(Substituted)-N′-(2,3-dihydro-5-benzoyl-2-oxido-1H-1,3,2-benzodiazaphosphol-2-yl) ureas, which share structural similarities with the queried compound, have shown significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with higher activity noted against bacteria compared to fungi like Aspergillus niger and Fusarium solani (Reddy, Reddy, & Raju, 2003).
Anti-acetylcholinesterase Activity
Derivatives of urea with structural elements akin to the target molecule have been synthesized and evaluated for their antiacetylcholinesterase activity, demonstrating potential for the treatment of neurodegenerative diseases. One study reported that a series of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives exhibited potent inhibitory activity, suggesting potential applications in the development of antidementia agents (Vidaluc et al., 1994).
Inhibition of Tyrosine Kinase Receptors
In the context of cancer research, benzimidazole-ureas have been identified as potent inhibitors of tyrosine kinase receptors like VEGFR-2 and TIE-2, which are crucial in angiogenesis. This suggests the potential of N-(1-benzoyl-2,3-dihydro-1H-indol-6-yl)-N'-(2-phenylethyl)urea derivatives in the development of novel anticancer therapies (Hasegawa et al., 2007).
Nonlinear Optical Materials
Urea derivatives have also been explored for their potential applications in the field of nonlinear optical (NLO) materials. Such materials are essential for various optical technologies, including laser frequency conversion and optical modulation. A study on 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N(4)-methyl-N(4)-phenylthiosemicarbazone highlighted its NLO properties, suggesting that urea derivatives could contribute to advancements in optical materials science (Sangeetha et al., 2017).
Synthesis and Structural Studies
The synthesis and structural analysis of urea derivatives contribute significantly to the understanding of their chemical behavior and potential applications. For instance, the synthesis of N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea has provided insights into the metabolic pathways of potential anticancer agents, illustrating the role of synthetic chemistry in drug discovery and development (Nammalwar et al., 2010).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-5-28-23(31)22-21(18-12-17(32-4)10-11-19(18)27(22)3)26-24(28)33-13-20(30)25-16-8-6-15(7-9-16)14(2)29/h6-12H,5,13H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISDIXDIWJFJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

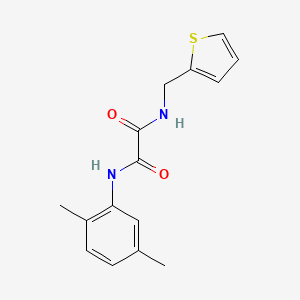
![ethyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2940922.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2940924.png)

![5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B2940928.png)
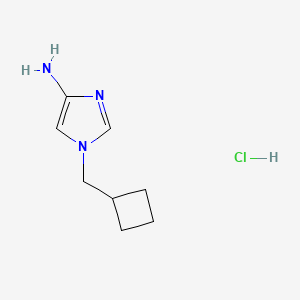
![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)
![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)


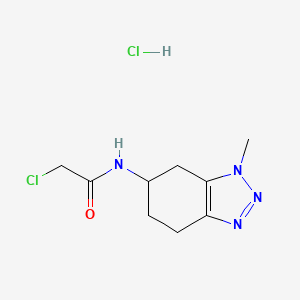
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2940941.png)
